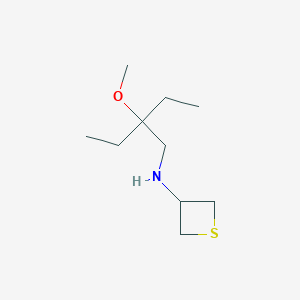
Ethyl 2-(3-chlorophenyl)-2-(dimethylamino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-chlorophenyl)-2-(dimethylamino)acetate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly used in various industrial applications, including as solvents, plasticizers, and intermediates in the synthesis of other chemicals. This compound is characterized by the presence of an ethyl ester group, a chlorophenyl group, and a dimethylamino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-chlorophenyl)-2-(dimethylamino)acetate typically involves the esterification of 2-(3-chlorophenyl)-2-(dimethylamino)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve efficiency and yield while reducing the reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(3-chlorophenyl)-2-(dimethylamino)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-(3-chlorophenyl)-2-(dimethylamino)acetic acid and ethanol.
Substitution: Various substituted products depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May be used in studies involving enzyme interactions or metabolic pathways.
Industry: Utilized as a solvent or plasticizer in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-(3-chlorophenyl)-2-(dimethylamino)acetate would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Ethyl 2-(3-chlorophenyl)-2-(dimethylamino)acetate can be compared with other esters and amino acid derivatives:
Ethyl 2-(4-chlorophenyl)-2-(dimethylamino)acetate: Similar structure but with the chlorine atom in a different position.
Ethyl 2-(3-bromophenyl)-2-(dimethylamino)acetate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 2-(3-chlorophenyl)-2-(methylamino)acetate: Similar structure but with a methylamino group instead of a dimethylamino group.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and potential reactivity.
Propriétés
Formule moléculaire |
C12H16ClNO2 |
|---|---|
Poids moléculaire |
241.71 g/mol |
Nom IUPAC |
ethyl 2-(3-chlorophenyl)-2-(dimethylamino)acetate |
InChI |
InChI=1S/C12H16ClNO2/c1-4-16-12(15)11(14(2)3)9-6-5-7-10(13)8-9/h5-8,11H,4H2,1-3H3 |
Clé InChI |
KFTLIESDDHMFRR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC(=CC=C1)Cl)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


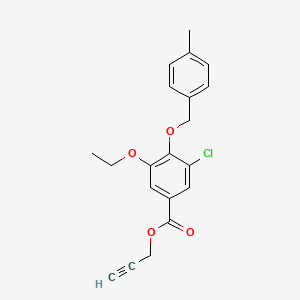
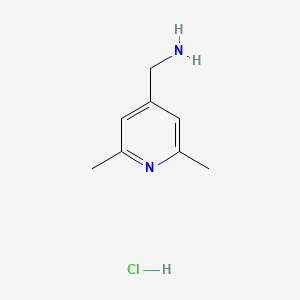
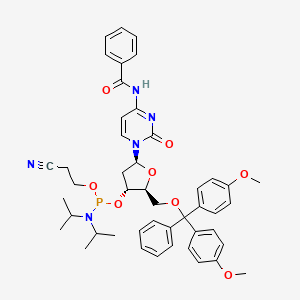
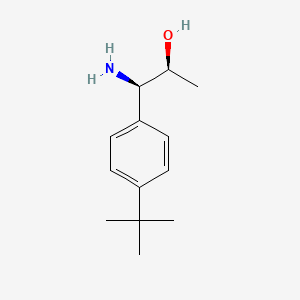
![N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-6-(thiophen-2-yl)nicotinamide](/img/structure/B13025603.png)
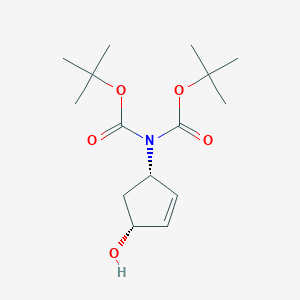
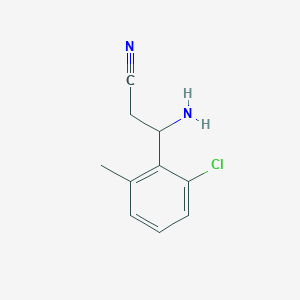
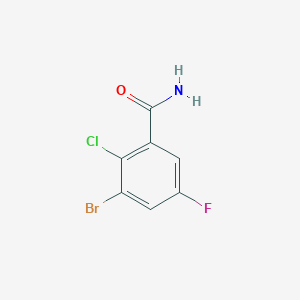

![B-[2-(Trifluoromethoxy)-4-pyridinyl]boronic acid](/img/structure/B13025640.png)
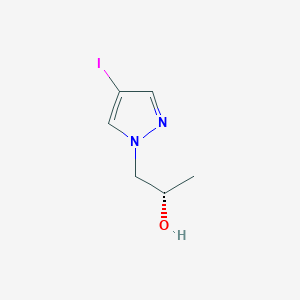
![tert-Butyl2-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13025654.png)
